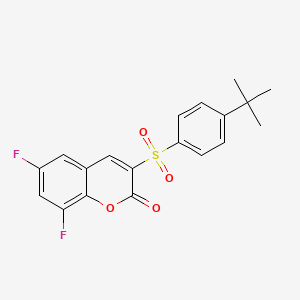

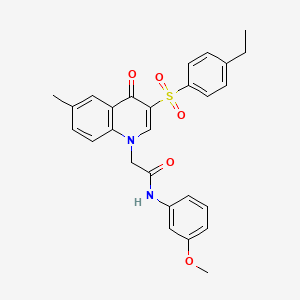

3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, commonly known as DBCO, is a chemical compound that belongs to the class of chromenes. It is widely used in scientific research for various applications due to its unique properties.

Applications De Recherche Scientifique

Environmental Degradation and Toxicology

Polyfluoroalkyl chemicals, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, are widely used in various industrial and commercial applications. These compounds can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are highly persistent and toxic. Studies have highlighted the importance of understanding the environmental fate, degradation pathways, and the toxicological impact of these compounds on human health and ecosystems (Liu & Mejia Avendaño, 2013).

Human Health Risks

The developmental toxicity of perfluoroalkyl acids, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, has been a subject of concern. These compounds have been associated with various health risks, including reproductive and developmental toxicity in humans. Efforts to better understand these hazards are crucial for risk assessment and management of these chemicals (Lau, Butenhoff, & Rogers, 2004).

Immunotoxicity and Biological Effects

Immunotoxicity studies have explored the biological activity of perfluoroalkyl substances, revealing their potential to activate the alpha isotype of peroxisome proliferator-activated receptors (PPARs) and modulate various physiological processes, including lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. These findings suggest that the effects of these compounds, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, may occur both dependently and independently of PPARα, indicating a complex mechanism of action and potential health risks (DeWitt et al., 2009).

Environmental Presence and Monitoring

The widespread presence and persistence of poly- and perfluoroalkyl substances in the environment, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, have led to increased monitoring efforts. These substances have been detected in various environmental compartments, prompting research into their distribution, bioaccumulation, and potential ecological impacts. Understanding the environmental fate and effects of these compounds is essential for developing effective management and remediation strategies (Ahrens & Bundschuh, 2014).

Challenges and Future Directions

Addressing the human health risks and environmental impacts of perfluorinated compounds, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, presents significant challenges. Future research should focus on understanding the chronic toxicity, molecular mechanisms, and the effectiveness of various remediation technologies in removing these compounds from the environment. Collaborative efforts among stakeholders are necessary to generate the missing data and develop comprehensive risk assessment and management strategies for these persistent pollutants (Zeng et al., 2019).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O4S/c1-19(2,3)12-4-6-14(7-5-12)26(23,24)16-9-11-8-13(20)10-15(21)17(11)25-18(16)22/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITHGCSGUQCUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2851712.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)

![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851719.png)

![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)

![[1-(2-Methoxyethyl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2851726.png)

![Methyl 4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B2851728.png)

![4,4,8-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2851732.png)